4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
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Overview
Description
4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a synthetic organic compound that features a pyrazole ring substituted with a chlorophenyl group and a benzene-1,3-diol moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolidine and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
For instance, a compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety was found to be selective for COX-2 .
Biochemical Pathways
Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that stk939048 may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the reaction of similar compounds has simple operation, metal-free catalysis, acid or base free catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Substitution with chlorophenyl group: The pyrazole intermediate is then subjected to electrophilic aromatic substitution with 4-chlorobenzaldehyde in the presence of a catalyst such as aluminum chloride.
Introduction of benzene-1,3-diol moiety: The final step involves the coupling of the substituted pyrazole with resorcinol (benzene-1,3-diol) under suitable conditions, such as in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol: Similar structure but without the additional substituents.
4-(5-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol: Bromine instead of chlorine.
4-(5-(4-methylphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol: Methyl group instead of chlorine.
Uniqueness
The presence of the chlorophenyl group in 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
4-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-3-1-9(2-4-10)13-8-14(18-17-13)12-6-5-11(19)7-15(12)20/h1-8,19-20H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHHFJGUUOZXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C3=C(C=C(C=C3)O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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